molecular formula C10H20N2O B7987450 (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide

(R)-N-Isopropyl-N-(piperidin-3-yl)acetamide

Cat. No.: B7987450
M. Wt: 184.28 g/mol
InChI Key: IJXUOLCEVVGWQT-SNVBAGLBSA-N
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Description

®-N-Isopropyl-N-(piperidin-3-yl)acetamide is a chiral compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Isopropyl-N-(piperidin-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of ®-N-Isopropyl-N-(piperidin-3-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-N-Isopropyl-N-(piperidin-3-yl)acetamide can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

®-N-Isopropyl-N-(piperidin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-N-Isopropyl-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The isopropyl and acetamide groups contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide: The enantiomer of the compound, which may exhibit different biological activities.

    N-Methyl-N-(piperidin-3-yl)acetamide: A structurally similar compound with a methyl group instead of an isopropyl group.

    N-Ethyl-N-(piperidin-3-yl)acetamide: Another similar compound with an ethyl group.

Uniqueness

®-N-Isopropyl-N-(piperidin-3-yl)acetamide is unique due to its specific chiral configuration, which can lead to distinct biological activities compared to its enantiomers and other similar compounds. The presence of the isopropyl group also imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)12(9(3)13)10-5-4-6-11-7-10/h8,10-11H,4-7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXUOLCEVVGWQT-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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